GMB-475
Overview
Description
GMB-475 is a proteolysis targeting chimera (PROTAC) compound designed to degrade the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia. This compound targets the myristoyl pocket of ABL1 in an allosteric manner and recruits the E3 ligase Von Hippel Lindau, resulting in the ubiquitination and subsequent degradation of the oncogenic fusion protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
GMB-475 is synthesized through a series of chemical reactions that involve the conjugation of a ligand for the BCR-ABL1 protein with a ligand for the E3 ubiquitin ligase. The synthetic route typically involves:
Ligand Synthesis: The ligands for BCR-ABL1 and E3 ligase are synthesized separately.
Conjugation: The two ligands are then conjugated using a linker molecule to form the PROTAC compound.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This typically involves:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the compound.
Regulatory Compliance: The production process adheres to regulatory standards to ensure safety and efficacy.
Chemical Reactions Analysis
Types of Reactions
GMB-475 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL1 protein, leading to its degradation.
Proteasomal Degradation: The ubiquitinated BCR-ABL1 protein is then degraded by the proteasome
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of this compound include ligands for BCR-ABL1 and E3 ligase, linker molecules, and solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major product formed from the reactions involving this compound is the degraded BCR-ABL1 protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
GMB-475 has several scientific research applications, including:
Cancer Research: It is used to study the degradation of the BCR-ABL1 protein in chronic myeloid leukemia and to develop new therapeutic strategies for drug-resistant cancer cells
Protein Degradation Studies: This compound serves as a model compound for studying the mechanisms of PROTAC-mediated protein degradation.
Drug Development: The compound is used in the development of new drugs targeting other oncogenic proteins and pathways.
Mechanism of Action
GMB-475 exerts its effects through the following mechanism:
Target Binding: The compound binds to the BCR-ABL1 protein and the E3 ubiquitin ligase.
Ubiquitination: It facilitates the transfer of ubiquitin molecules to the BCR-ABL1 protein.
Proteasomal Degradation: The ubiquitinated BCR-ABL1 protein is recognized and degraded by the proteasome, leading to the inhibition of its oncogenic activity
Comparison with Similar Compounds
GMB-475 is compared with other similar compounds, such as:
SIAIS178: Another potent BCR-ABL PROTAC, SIAIS178, has shown similar efficacy in degrading the BCR-ABL1 protein.
This compound is unique in its ability to degrade the BCR-ABL1 protein through the ubiquitin-proteasome pathway, offering a novel approach to overcoming drug resistance in chronic myeloid leukemia .
Biological Activity
GMB-475 is a novel proteolysis-targeting chimera (PROTAC) specifically designed to target the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia (CML). This compound has garnered attention for its potential to overcome resistance to traditional tyrosine kinase inhibitors (TKIs) by inducing degradation of the BCR-ABL1 protein and its mutants. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for CML treatment.
This compound functions as a PROTAC that targets the myristoyl pocket of ABL1 allosterically. By doing so, it facilitates the ubiquitin-proteasome pathway's degradation of the BCR-ABL1 fusion protein. This mechanism is particularly significant given that many CML patients develop resistance to TKIs due to mutations in BCR-ABL1, such as T315I and G250E. This compound effectively degrades both wild-type and mutant forms of BCR-ABL1, providing a promising therapeutic strategy for resistant cases.
Cell Viability and Apoptosis Induction
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against CML cell lines. For instance, in experiments using Ba/F3 cells expressing BCR-ABL1 mutants, this compound showed an IC50 value of approximately 4.49 µM, indicating effective growth inhibition at relatively low concentrations . The compound also induced apoptosis in CD43+ CML cells with minimal effects on healthy cells, showcasing its selectivity .
Combination Therapy
Recent research has highlighted the synergistic effects of combining this compound with TKIs such as dasatinib and ponatinib. This combination not only enhances the degradation of BCR-ABL1 but also reduces the effective concentrations required for both drugs, potentially minimizing side effects while maximizing therapeutic outcomes . The combination therapy was shown to significantly inhibit cell growth and promote apoptosis more effectively than either agent alone.
In Vivo Studies
In vivo studies utilizing murine models have provided insights into the therapeutic potential of this compound. Mice injected with Ba/F3-MIG-p210 cells carrying BCR-ABL1 mutations were treated with this compound. Although there was a noticeable trend towards reduced tumor burden and improved survival rates, these results were not statistically significant . Nonetheless, they underscore the need for further research into optimizing dosing regimens and potential combination strategies.
Selectivity and Toxicity
This compound has demonstrated selective toxicity towards CML cells compared to normal hematopoietic progenitor cells. This selectivity is crucial for minimizing adverse effects associated with cancer therapies and enhancing patient quality of life during treatment .
Data Summary
Properties
Molecular Formula |
C43H46F3N7O7S |
---|---|
Molecular Weight |
861.9 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1 |
InChI Key |
ONDVWISBMHHLGZ-SBJIGXGQSA-N |
SMILES |
FC(F)(F)OC1=CC=C(NC2=CC(C3=CC=C(OCCOCC(N[C@H](C(C)(C)C)C(N4[C@H](C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)CC(O)C4)=O)=O)C=C3)=NC=N2)C=C1 |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GMB475; GMB 475; GMB-475 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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